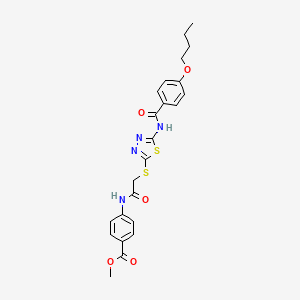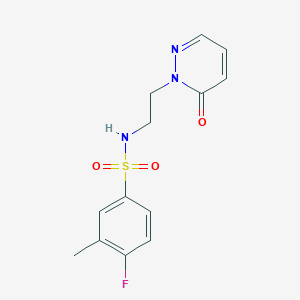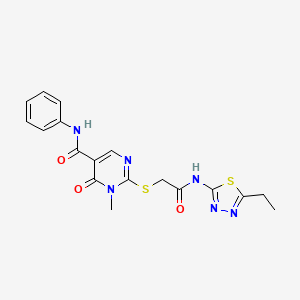
2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that the1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability . This suggests that the compound might interact with its targets in a way that minimizes adverse effects while maximizing therapeutic benefits.
Biochemical Pathways
Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound affects multiple pathways.
Pharmacokinetics
The presence of the1,3,4-thiadiazole moiety, which is known for its low toxicity and high in vivo stability , suggests that this compound might have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound has diverse effects at the molecular and cellular levels.
Action Environment
The presence of the1,3,4-thiadiazole moiety, known for its low toxicity and high in vivo stability , suggests that this compound might be relatively stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S2/c1-3-14-22-23-17(29-14)21-13(25)10-28-18-19-9-12(16(27)24(18)2)15(26)20-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,20,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHPGLQUHJKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
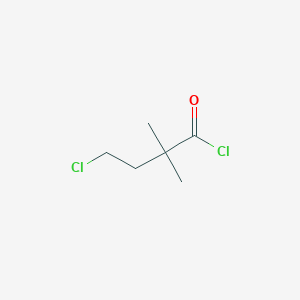
![methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2903851.png)
![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)
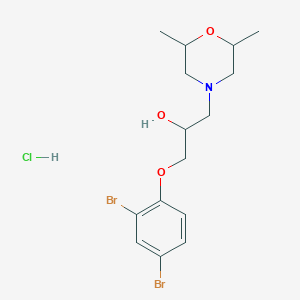
![N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2903861.png)
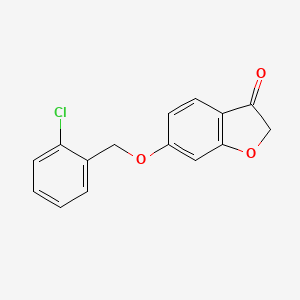
![N-[(5-Bromopyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2903866.png)
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B2903867.png)
![N-[(1-benzyl-1H-pyrazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2903868.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903869.png)

![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide](/img/structure/B2903871.png)
